BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Methyl-3,9-diazaspiro[5.5]Jundecane CAS
number and supplier

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Methyl-3,9-
Compound Name:

diazaspiro[5.5]undecane

Cat. No.: B084553

An In-depth Technical Guide to 3-Methyl-3,9-diazaspiro[5.5]Jundecane

For researchers, scientists, and drug development professionals, this guide provides
comprehensive information on 3-Methyl-3,9-diazaspiro[5.5]Jundecane, a spirocyclic diamine
with significant potential in medicinal chemistry and materials science.

Core Compound Identification

The fundamental properties of 3-Methyl-3,9-diazaspiro[5.5]undecane are summarized below,
providing a clear reference for its identification and handling.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b084553?utm_src=pdf-interest
https://www.benchchem.com/product/b084553?utm_src=pdf-body
https://www.benchchem.com/product/b084553?utm_src=pdf-body
https://www.benchchem.com/product/b084553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 13323-45-0 [1][21[3]
Molecular Formula C1oH20Nz2 [1][3]
Molecular Weight 168.28 g/mol [1]
IUPAC Name Smethyl-3.5- [3]

diazaspiro[5.5]undecane

SMILES CN1CCC2(CCNCC2)CC1 [1]

1S/C10H20N2/c1-12-8-4-10(5-

InChl 9-12)2-6-11-7-3-10/h11H,2- [3]
9H2,1H3

Purity Typically >98% [1]

Storage Temperature 4°C [1]

Commercial Suppliers

3-Methyl-3,9-diazaspiro[5.5]undecane and its derivatives are available from various chemical
suppliers catering to research and development needs. A selection of suppliers is listed below.
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Related Compound

Supplier CAS Number
Offered
3-Methyl-3,9-

ChemScene ) ] 13323-45-0
diazaspiro[5.5]undecane
3-Boc-3,9-

Fluorochem ) ) 173405-78-2
Diazaspiro[5.5]undecane
tert-Butyl 3,9-

MedchemExpress diazaspiro[5.5]undecane-3- 173405-78-2
carboxylate
tert-Butyl 3,9-

BLDpharm diazaspiro[5.5]undecane-3- 173405-78-2
carboxylate

o 3-Boc-3,9-
CymitQuimica 173405-78-2

Diazaspiro[5.5]undecane

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane

is not readily available in the public domain, a general synthetic strategy can be inferred from

the synthesis of related diazaspiro[5.5]undecane derivatives.[4] A common approach involves

the intramolecular spirocyclization of 4-substituted pyridines.[4]

A plausible synthetic workflow is outlined below:
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Starting Materials:
N-methyl-4-piperidone and
a suitable nucleophile

'

Michael Addition

'

Intramolecular Cyclization

'

Reduction/Deprotection

3-Methyl-3,9-diazaspiro[5.5]undecane

Click to download full resolution via product page
Caption: A generalized synthetic workflow for 3,9-diazaspiro[5.5]undecane derivatives.

A divergent synthesis approach often employs a Michael addition of a lithium enolate to a
tetrasubstituted olefin acceptor as a key step.[4]

Applications in Drug Development

Derivatives of the 3,9-diazaspiro[5.5]undecane core are of significant interest in drug discovery,
particularly as modulators of the y-aminobutyric acid type A (GABA-A) receptor.

GABA-A Receptor Antagonism

Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and
competitive antagonists of the GABA-A receptor.[5][6] This activity is being explored for its
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potential immmunomodulatory effects, as these compounds can rescue the inhibition of T cell

proliferation.[5][6]

The mechanism of action involves the binding of the antagonist to the GABA-A receptor,
thereby blocking the binding of the endogenous neurotransmitter GABA. This prevents the
influx of chloride ions that would normally hyperpolarize the neuron, thus inhibiting its signaling.

Antagonist Action

3,9-Diazaspiro[5.5]undecane Binds to and blocks Prevents activation by GABA No Chloride Influx
P ; g GABA-A Receptor > g
Derivative (Antagonist) (Blockage of Inhibition)

Normal GABAergic Signaling

GABA Binds to M \5A-A Receptor Activates > Chloride Influx
(Inhibition)

Click to download full resolution via product page

Caption: Signaling pathway illustrating GABA-A receptor antagonism.

Structure-Activity Relationship (SAR) Studies

Research into these compounds has focused on understanding the structural determinants for
their binding and activity. The spirocyclic benzamide moiety has been identified as a key
feature for GABA-A receptor ligands.[5][6] SAR studies are crucial for optimizing the potency,
selectivity, and pharmacokinetic properties of these potential drug candidates.

An experimental workflow for SAR studies is depicted below:
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Synthesize Analogs of
3,9-Diazaspiro[5.5]undecane
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Caption: Experimental workflow for Structure-Activity Relationship (SAR) studies.

Safety and Handling

While specific safety data for 3-Methyl-3,9-diazaspiro[5.5]Jundecane is limited, related
compounds are classified with the following hazards:

o Harmful if swallowed (H302)[3]
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e Causes skin irritation (H315)[3]

o Causes serious eye damage (H318)[3]

e May cause respiratory irritation (H335)[3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE)
such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this
compound. Work should be conducted in a well-ventilated fume hood. For detailed safety
information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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